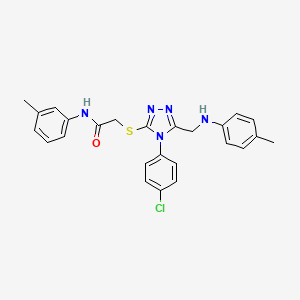

2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Beschreibung

2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a 1,2,4-triazole derivative characterized by a thioacetamide backbone, a 4-chlorophenyl group at the 4-position, a p-tolylaminomethyl moiety at the 5-position, and an m-tolylacetamide side chain. Its synthesis involves the reaction of 4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazole-3-thiol with 2-bromoacetamide in acetone using K₂CO₃ as a base .

Eigenschaften

Molekularformel |

C25H24ClN5OS |

|---|---|

Molekulargewicht |

478.0 g/mol |

IUPAC-Name |

2-[[4-(4-chlorophenyl)-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C25H24ClN5OS/c1-17-6-10-20(11-7-17)27-15-23-29-30-25(31(23)22-12-8-19(26)9-13-22)33-16-24(32)28-21-5-3-4-18(2)14-21/h3-14,27H,15-16H2,1-2H3,(H,28,32) |

InChI-Schlüssel |

LDJGTFLOKGYZPL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC(=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

Attachment of the Tolyl Group: The tolyl group is attached through an amination reaction, where a tolylamine reacts with the intermediate compound.

Thioether Formation: The final step involves the formation of the thioether linkage, where a thiol group reacts with the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (solvent, temperature, catalyst).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives, reduced aromatic rings.

Substitution: Substituted triazole derivatives, substituted aromatic rings.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound. For instance, the NMR spectra provide insights into the molecular structure by revealing the chemical environments of hydrogen atoms within the compound.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of compounds similar to 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide. For example, a related compound exhibited 1.5-fold higher antioxidant activity compared to butylated hydroxytoluene (BHT), a common antioxidant standard. The ability to scavenge free radicals and reduce oxidative stress indicates potential applications in preventing diseases associated with oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively studied. Compounds containing similar triazole structures have shown promising results against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways. For example, derivatives with structural similarities to 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that compounds featuring the triazole moiety possess anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism of action typically involves the induction of apoptosis or cell cycle arrest in cancer cells. Molecular docking studies suggest that these compounds may interact with specific targets within cancer cells, enhancing their therapeutic potential .

Case Study 1: Antioxidant Screening

A study evaluated the antioxidant capacity of a compound structurally related to 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated a significant reduction in ferric ions at concentrations lower than those required for BHT and ascorbic acid, suggesting its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against a panel of pathogens using the agar diffusion method. Results showed effective inhibition zones against both Staphylococcus aureus and Escherichia coli. The study concluded that these derivatives could serve as lead compounds for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the aromatic groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and biological distinctions between the target compound and analogous 1,2,4-triazole derivatives.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Naphthalenyloxy (in 6m) and thiophene (in allyl-thiophene derivatives) introduce distinct aromatic interactions. Naphthalene may strengthen target binding but reduce solubility, whereas thiophene could modulate electronic properties .

Synthetic Methodologies

- The target compound is synthesized via nucleophilic substitution (K₂CO₃/acetone) , while analogs like 6m require 1,3-dipolar cycloaddition, which may limit scalability .

ADME and Molecular Docking Molecular docking studies (Glide method) suggest that bulkier substituents (e.g., allyl) may cause steric hindrance, reducing binding affinity compared to compact groups like p-tolylaminomethyl . Methoxy and chloro groups differentially influence ADME profiles: methoxy improves aqueous solubility, whereas chloro enhances lipophilicity .

Biological Activity Trends Triazole-thiol derivatives with Schiff bases (e.g., from ) exhibit insecticidal activity, while glucose-substituted analogs show altered bioavailability . The target compound’s p-tolylaminomethyl group may optimize receptor interactions for antiviral or antimicrobial applications .

Biologische Aktivität

The compound 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a novel hybrid triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a triazole ring, a thioether linkage, and aromatic amine groups. Its molecular formula is with a molecular weight of 478.01 g/mol. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.

Synthesis Overview

- Starting Materials : 4-Chlorophenyl, p-tolylamine, and acetamide derivatives.

- Method : Reflux in methanol or ethanol with appropriate catalysts.

- Yield : Approximately 89% as reported in various studies.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It was found to possess a reducing power of Fe, outperforming standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid . The antioxidant activity was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro tests revealed moderate to strong antibacterial activity against:

Anticancer Activity

Research indicates that compounds with similar triazole structures exhibit anticancer properties. The derivative was evaluated using MTT assays to determine cytotoxic effects on cancer cell lines. Preliminary results suggest potential efficacy in inhibiting tumor cell proliferation .

Anti-inflammatory Activity

The compound's ability to inhibit inflammatory pathways has been investigated through various assays. It demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to the target compound:

- Anticancer Studies : A study involving 1,2,4-triazole derivatives reported their effectiveness against breast cancer cell lines, highlighting their potential for further development into therapeutic agents .

- In vivo Studies : Research involving animal models has shown that related compounds can reduce tumor growth significantly when administered at specific dosages .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, suggesting mechanisms of action that warrant further exploration .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical?

The compound can be synthesized via multi-step reactions involving cyclization and thioether bond formation. Key intermediates include:

- 4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol , formed by cyclization of thiocarbazide derivatives under basic conditions .

- Chloroacetamide derivatives , which react with the triazole-thiol intermediate via nucleophilic substitution to form the thioether linkage. This step often requires refluxing in ethanol with KOH as a base .

- Purification typically involves recrystallization from ethanol-DMF mixtures .

Q. How can spectroscopic techniques validate the compound’s structure?

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1678 cm⁻¹, C=S at ~785 cm⁻¹) and aromatic C-H stretches (~3071 cm⁻¹) .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups from p-tolyl substituents at δ 2.3–2.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy <5 ppm) .

Advanced Research Questions

Q. What strategies improve reaction yields in thioether bond formation?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the triazole-thiol intermediate .

- Catalysis : Employ phase-transfer catalysts or mild bases (e.g., K₂CO₃) to accelerate substitution reactions without side product formation .

- Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition risks .

Q. How do computational methods like DFT enhance structural understanding?

- Electronic Properties : DFT calculations predict electron density distribution, highlighting reactive sites (e.g., sulfur atoms in thioether groups) .

- Thermodynamic Stability : Calculated Gibbs free energy differences between tautomers or conformers explain experimental stability trends .

- Spectroscopic Predictions : Simulated IR/NMR spectra align with experimental data to resolve ambiguities (e.g., distinguishing C=O vs. C=S vibrations) .

Q. How can researchers address contradictions in spectroscopic or bioactivity data?

- Cross-Validation : Compare HRMS, NMR, and IR data across multiple batches to rule out impurities .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming substituent positions on the triazole ring) .

- Bioactivity Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability in biological studies .

Q. What in silico approaches predict bioactivity against therapeutic targets?

- Molecular Docking : Simulate binding interactions with targets like kinase enzymes or DNA repair proteins, prioritizing compounds with high docking scores .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl rings) with bioactivity trends using regression analysis .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.